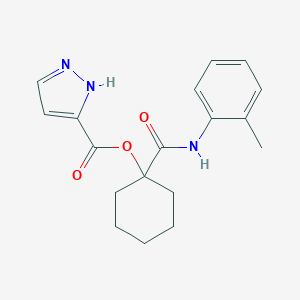![molecular formula C26H27N3O2 B242366 3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy.
作用机制
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the proliferation and survival of cancer cells and the activation of immune cells. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote cell growth and survival, leading to the suppression of cancer cell growth and the attenuation of autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to have potent biochemical and physiological effects in preclinical studies. In cancer cells, this compound inhibits BTK activity and downstream signaling pathways, leading to cell cycle arrest and apoptosis. In immune cells, this compound suppresses the activation and proliferation of B cells, T cells, and natural killer cells, leading to the attenuation of autoimmune responses.
实验室实验的优点和局限性
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the development of 3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione as a therapeutic agent. First, further preclinical studies are needed to elucidate the mechanism of action of this compound and its potential for combination therapy with other drugs. Second, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with various types of cancer and autoimmune diseases. Third, the development of novel formulations and delivery systems may improve the solubility and bioavailability of this compound, enabling its use in a wider range of clinical applications. Finally, the identification of biomarkers that predict the response to this compound may enable the development of personalized treatment strategies for patients.
合成方法
The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione involves several steps, including the reaction of 4-(dimethylamino)phenylamine with 2,6-dimethylbenzaldehyde to form an intermediate compound, which is then reacted with 4-phenyl-1,2,5,6-tetrahydropyridine-3,5-dicarboxylic acid anhydride to yield the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.
科学研究应用
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione has been extensively studied in preclinical models of various types of cancer and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells and suppress the activity of immune cells that are involved in autoimmune diseases.
属性
分子式 |
C26H27N3O2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
3-[4-(dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C26H27N3O2/c1-18-9-8-10-19(2)24(18)28-17-23(30)29(22-11-6-5-7-12-22)25(26(28)31)20-13-15-21(16-14-20)27(3)4/h5-16,25H,17H2,1-4H3 |
InChI 键 |
ICBPPFZDTITDQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
规范 SMILES |
CC1=C(C(=CC=C1)C)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
